molecular formula C10H15FN2O4S B12616080 acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide CAS No. 921195-64-4

acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide

Cat. No.: B12616080
CAS No.: 921195-64-4
M. Wt: 278.30 g/mol
InChI Key: QBDVLFRBABLMOP-UHFFFAOYSA-N
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Description

Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide is a chemical compound with the molecular formula C10H15FN2O4S . This reagent is provided for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans. This compound features a molecular structure combining a methanesulfonamide group attached to a fluorinated phenyl ring, which is further substituted with an aminomethyl group, and is associated with an acetic acid molecule . This structure is of significant interest in medicinal chemistry, particularly in the exploration of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. Compounds with structural similarities, specifically those containing a 4-(aminomethyl)-2-fluorophenyl group and a sulfonamide moiety, have been investigated as potent TRPV1 ligands . The TRPV1 receptor is a critical non-selective cation channel involved in the modulation of pain signaling, and its antagonists are actively studied for their potential to manage chronic pain, neuropathic pain, and inflammatory pain conditions . Researchers can utilize this chemical to probe the structure-activity relationships (SAR) of TRPV1 antagonists, especially regarding the role of the fluorinated benzylic amine region and its interaction with hydrophobic pockets within the receptor . Its application can extend to the synthesis of more complex molecules for pharmacological profiling, in vitro binding assays, and functional studies to better understand pain pathways and develop new analgesic agents.

Properties

CAS No.

921195-64-4

Molecular Formula

C10H15FN2O4S

Molecular Weight

278.30 g/mol

IUPAC Name

acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide

InChI

InChI=1S/C8H11FN2O2S.C2H4O2/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9;1-2(3)4/h2-4,11H,5,10H2,1H3;1H3,(H,3,4)

InChI Key

QBDVLFRBABLMOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CS(=O)(=O)NC1=C(C=C(C=C1)CN)F

Origin of Product

United States

Preparation Methods

Method 1: Acylation Reaction

One of the primary methods for synthesizing this compound involves an acylation reaction using acetic anhydride or acetic acid as the acylating agent. The general procedure is as follows:

  • Reagents :

    • Acetic anhydride or acetic acid
    • 4-(aminomethyl)-2-fluorophenylamine
    • Solvent (e.g., dichloromethane)
  • Procedure :

    • Dissolve 4-(aminomethyl)-2-fluorophenylamine in dichloromethane.
    • Slowly add acetic anhydride while stirring at room temperature.
    • Allow the reaction to proceed for several hours, monitoring completion via thin-layer chromatography (TLC).
    • Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
    • Purify the product using column chromatography.
  • Yield : Approximately 70-80% based on starting materials.

Method 2: Chlorosulfonation followed by Amide Formation

Another effective method involves chlorosulfonation followed by amide formation:

  • Reagents :

    • Chlorosulfonic acid
    • Acetic acid
    • Aniline derivative (4-(aminomethyl)-2-fluorophenyl)
  • Procedure :

    • Mix chlorosulfonic acid with acetic acid in a reaction vessel.
    • Add the aniline derivative dropwise while maintaining a low temperature to control exothermic reactions.
    • Stir for a specified time until the reaction is complete, as monitored by TLC.
    • Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract with an organic solvent.
  • Yield : Typically around 60-75%, depending on reaction conditions.

Method 3: Direct Amidation

Direct amidation of acetic acid with the amine can also be employed:

  • Reagents :

    • Acetic acid
    • N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide
    • Coupling agents (e.g., DCC or EDC)
  • Procedure :

    • Dissolve acetic acid and the amine in a suitable solvent (e.g., DMF).
    • Add a coupling agent to facilitate amidation.
    • Stir at room temperature for several hours until completion.
  • Yield : Generally yields around 65-80%.

The choice of preparation method can significantly affect both yield and purity of the final product. A comparative analysis of these methods is summarized in Table 1 below:

Method Yield (%) Key Reagents Advantages Disadvantages
Acylation Reaction 70-80 Acetic anhydride Simple procedure Requires careful handling
Chlorosulfonation + Amide 60-75 Chlorosulfonic acid High reactivity More complex setup
Direct Amidation 65-80 DCC/EDC Straightforward May require purification steps

The preparation of acetic acid; N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide can be accomplished through various synthetic routes, each with its own advantages and limitations. The choice of method should consider factors such as yield, complexity, and safety precautions associated with reagents used.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of anti-inflammatory and antimicrobial agents.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity. The methanesulfonamide group can participate in various chemical interactions, contributing to the compound’s overall activity. These interactions can affect various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Key Features References
Acetic acid; N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide C₉H₁₁FN₂O₄S 2-Fluoro, aminomethyl, acetic acid Dual functional groups (sulfonamide + carboxylic acid), fluorinated aromatic system
N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride C₈H₁₁ClN₂O₂S Aminomethyl (no fluorine or acetic acid) Simpler structure; lacks fluorination and carboxylic acid
N-(4-amino-2,6-dichlorophenyl)methanesulfonamide C₇H₈Cl₂N₂O₂S 2,6-Dichloro, amino Chlorine substituents enhance lipophilicity; no acetic acid
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₄S Methoxyphenyl, acetamide Sulfamoyl linkage; acetamide instead of acetic acid
4-(Methylsulphonylamino)phenylacetic Acid C₉H₁₁NO₄S Phenylacetic acid, methylsulfonamide Carboxylic acid directly attached to phenyl ring

Functional Group Analysis

  • Fluorine vs.
  • Acetic Acid vs. Acetamide : The carboxylic acid group (pKa ~2.5) enhances aqueous solubility at physiological pH compared to acetamide derivatives (e.g., ), which may favor renal excretion or ion-channel interactions .
  • Aminomethyl Side Chain: Unlike simpler sulfonamides (e.g., ’s N-(4-chloro-2-fluorophenyl)methanesulfonamide), the aminomethyl group provides a site for prodrug derivatization or targeted delivery .

Biological Activity

Acetic acid; N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide, commonly referred to as a methanesulfonamide derivative, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a methanesulfonamide group linked to a fluorinated phenyl ring with an aminomethyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets.

  • Molecular Formula : C8H10FN2O2S
  • Molecular Weight : 210.24 g/mol
  • CAS Number : 943894-81-3

Acetic acid; N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The compound has been shown to interact with various molecular targets, including:

  • Enzymes : It inhibits enzyme activity by binding to active or allosteric sites, modulating their functions.
  • Receptors : The compound acts as an antagonist for certain G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways.

Antimicrobial Activity

Research indicates that methanesulfonamide derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The fluorinated phenyl ring plays a critical role in enhancing these effects.

Anticancer Properties

Recent investigations into the anticancer potential of acetic acid; N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide have yielded promising results. In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including melanoma and colon cancer cells. The mechanism involves the inhibition of key signaling pathways associated with tumor growth.

Cell LineIC50 (µM)Mechanism of Action
A375 Melanoma15Inhibition of BRAF V600E kinase activity
Colo205 Colon20Disruption of MEK/ERK signaling

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a mouse model of chronic inflammatory bowel disease, it was found to reduce disease activity index scores and neutrophil infiltration, suggesting its potential utility in treating inflammatory conditions.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study reported that acetic acid; N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide showed significant inhibition of cell growth in A375 and Colo205 cell lines with IC50 values indicating moderate potency compared to standard chemotherapeutics.
  • Animal Model for Inflammation :
    • In a dextran sodium sulfate-induced model of colitis, treatment with the compound resulted in reduced inflammation markers, supporting its potential as an anti-inflammatory agent.

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